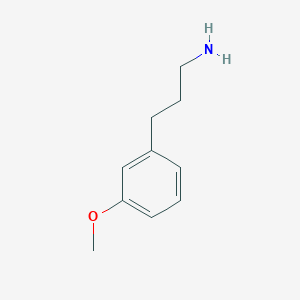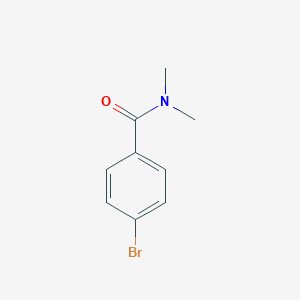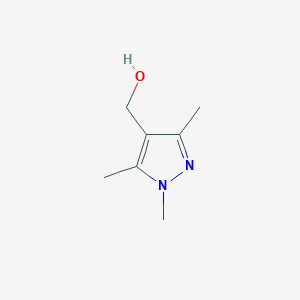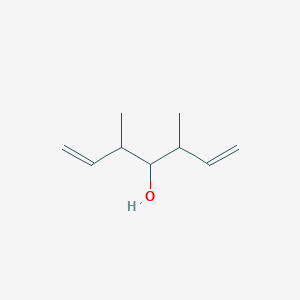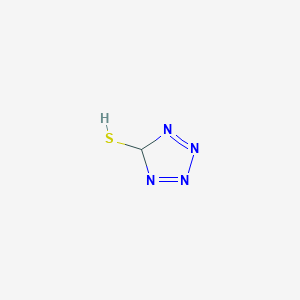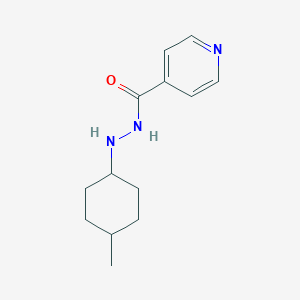![molecular formula C11H17NS B097680 Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- CAS No. 18794-53-1](/img/structure/B97680.png)
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is widely used in scientific research applications. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
The mechanism of action of pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their activity or function. This compound may also act as a modulator of ion channels, which are important in the regulation of cellular function.
Effets Biochimiques Et Physiologiques
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against a variety of bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations. It is toxic and should be handled with care. In addition, its mechanism of action is not well understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of pyridine, 4-[(tert-butylthio)methyl]-3-methyl-. One area of research is the development of new synthetic methods for this compound. This could lead to more efficient and cost-effective production methods. Another area of research is the study of the biological activity of this compound. Further studies may reveal new applications in the fields of pharmacology and medicine. Finally, the development of new derivatives of this compound may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- is a versatile compound with a wide range of applications in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for research in this area. As the study of this compound continues, it is likely that new applications and discoveries will emerge, making it an important compound in the field of chemistry and beyond.
Méthodes De Synthèse
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- can be synthesized by the reaction of 4-chloro-3-methylpyridine with tert-butylthiomethyl chloride in the presence of a base. The reaction takes place in a solvent such as chloroform or dichloromethane. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry, which is important in the development of catalysts and sensors. In addition, this compound is used in the study of biological systems, such as the interaction of proteins with small molecules.
Propriétés
Numéro CAS |
18794-53-1 |
|---|---|
Nom du produit |
Pyridine, 4-[(tert-butylthio)methyl]-3-methyl- |
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
4-(tert-butylsulfanylmethyl)-3-methylpyridine |
InChI |
InChI=1S/C11H17NS/c1-9-7-12-6-5-10(9)8-13-11(2,3)4/h5-7H,8H2,1-4H3 |
Clé InChI |
XFHWIZOKZFCTND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)CSC(C)(C)C |
SMILES canonique |
CC1=C(C=CN=C1)CSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



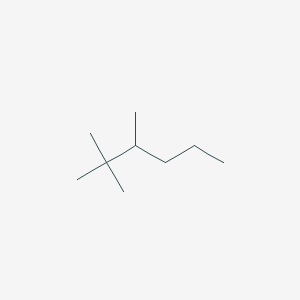
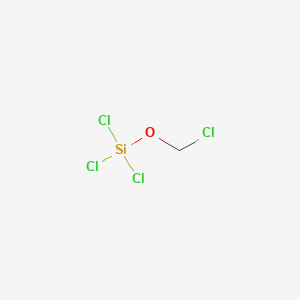
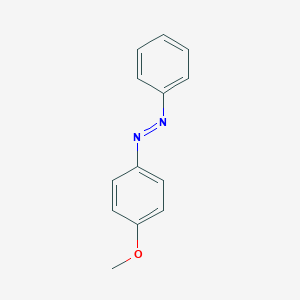
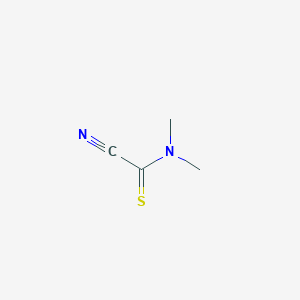
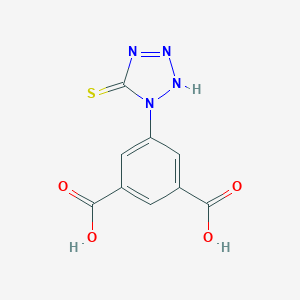
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)


